molecular formula C22H23N5O3 B2555598 7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-65-0

7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2555598
CAS No.: 899997-65-0
M. Wt: 405.458
InChI Key: RUWVFWGMZGQHOJ-UHFFFAOYSA-N
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Description

The compound 7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolopyrimidine scaffold substituted with a benzyloxy-methoxyphenyl group at position 7, methyl groups at positions 2 and 5, and a carboxamide moiety at position 5. This structure is synthesized via multi-component Biginelli-like reactions, commonly involving aldehydes, acetoacetamides, and triazole derivatives under acidic or ionic conditions .

Properties

IUPAC Name

7-(4-methoxy-3-phenylmethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-19(21(23)28)20(27-22(24-13)25-14(2)26-27)16-9-10-17(29-3)18(11-16)30-12-15-7-5-4-6-8-15/h4-11,20H,12H2,1-3H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWVFWGMZGQHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazolo-pyrimidine scaffolds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways involved in cell survival and apoptosis. For instance, it has been shown to influence the expression of proteins associated with these pathways.

Antimicrobial Activity

The compound demonstrates promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to 7-(3-(benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit MIC values ranging from 4 to 20 μmol/L against various bacterial strains. This suggests a strong potential for development into antimicrobial agents.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are critical in combating oxidative stress-related diseases.

  • Testing Methods : Various assays have demonstrated that the compound can effectively scavenge free radicals and inhibit lipid peroxidation in biological systems.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized derivatives of triazolo-pyrimidines and assessed their anticancer activities against several cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting the potential of these compounds as novel anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of similar compounds. The researchers reported that derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics like cefotaxime . This underscores the relevance of triazolo-pyrimidine derivatives in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Impact on Yield : Electron-donating groups (e.g., isopropoxy in Compound 10) correlate with higher yields (80%), whereas bulky or electron-withdrawing groups (e.g., bromophenyl in V9) reduce yields (52%) .
  • Spectral Trends : IR peaks for C=O (1645–1719 cm⁻¹) and N-H (3170–3324 cm⁻¹) are consistent across analogs, confirming carboxamide and triazole functionalities .
  • Regioselectivity : highlights how reaction conditions (e.g., ionic vs. acidic) control regioselectivity in dihydro-triazolo pyrimidine synthesis, affecting methyl or phenyl group placement .

Physicochemical Properties

  • Solubility : Carboxamide groups improve water solubility, whereas benzyloxy or phenylthio substituents increase hydrophobicity .
  • Thermal Stability : Higher melting points (e.g., 163°C for V9) correlate with crystalline structures stabilized by hydrogen bonding (N-H and C=O) .

Preparation Methods

Reaction Optimization

Key variables influencing yield include:

  • Catalyst loading : 10 mol% Cu(OAc)₂ and 20 mol% bpy maximize cyclization efficiency.
  • Base selection : K₂CO₃ outperforms Na₂CO₃, Ag₂CO₃, and triethylamine, achieving 84% yield (Table 1).
  • Solvent effects : Toluene ensures optimal solubility and reactivity, whereas dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) suppresses product formation.

Table 1: Base screening for Cu(OAc)₂/bpy-catalyzed synthesis

Base Yield (%)
K₂CO₃ 84
Na₂CO₃ 67
Ag₂CO₃ 55
Triethylamine 40

The product is isolated via silica gel chromatography (petroleum ether/ethyl acetate = 50:1) and characterized by ¹H/¹³C NMR. The ¹H NMR spectrum displays aromatic protons at δ 7.22–6.65 ppm, methoxy groups at δ 3.69/3.63 ppm, and a dichloroallyl proton at δ 6.27 ppm.

Solvent-Free Maltose-Catalyzed Cyclocondensation

An eco-friendly approach utilizes maltose as a catalyst under solvent-free conditions. This one-pot MCR combines 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 3-benzyloxy-4-methoxybenzaldehyde), and acetoacetanilide derivatives at 80°C.

Mechanistic Pathway

  • Knoevenagel condensation : The aldehyde and acetoacetanilide form an α,β-unsaturated ketone intermediate.
  • Nucleophilic attack : 3-amino-1,2,4-triazole attacks the electrophilic carbonyl, followed by cyclization to form the triazolo[1,5-a]pyrimidine core.

Advantages :

  • Maltose (25 mol%) eliminates column chromatography, simplifying purification.
  • Yields exceed 90% within 20 minutes at 80°C.

4,4’-Trimethylenedipiperidine (TMDP)-Mediated Synthesis

Recent advances employ TMDP as a dual solvent-catalyst for constructing the triazolo[1,5-a]pyrimidine scaffold. This method avoids volatile organic compounds (VOCs) and achieves 88% yield via a one-pot reaction of ethyl acetoacetate, 3-amino-1,2,4-triazole, and 3-benzyloxy-4-methoxybenzaldehyde.

Key Innovations

  • TMDP’s bifunctionality : Acts as a Brønsted base and stabilizes transition states through hydrogen bonding.
  • Scalability : Gram-scale synthesis retains >85% yield, demonstrating industrial viability.

Patent-Based Synthetic Intermediates

A patented route highlights the preparation of 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran as a key intermediate. The process involves:

  • Friedel-Crafts alkylation : Coupling 3-benzyloxy-4-methoxystyrene with dichloromethane in the presence of AlCl₃.
  • Cyclization : Using K₂CO₃ in toluene at 100°C to form the benzopyran core.

Critical step : Protecting the phenolic hydroxyl group with benzyl bromide ensures regioselectivity during subsequent functionalization.

Comparative Analysis of Methodologies

Table 2: Synthesis routes for 7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide

Method Catalyst Solvent Yield (%) Time
Cu(OAc)₂/bpy Cu(OAc)₂ Toluene 84 12 h
Maltose Maltose Solvent-free 95 20 min
TMDP TMDP Neat 88 1 h
Patent route AlCl₃/K₂CO₃ Toluene 78 24 h

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include the benzyloxy proton (δ ~4.7 ppm, singlet) and pyrimidine NH (δ ~8.8–9.2 ppm). Methoxy groups appear as singlets near δ ~3.8 ppm .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 451.2 [M+H]+) confirm molecular weight, with fragmentation patterns indicating loss of benzyloxy or methyl groups .
  • X-ray Crystallography : Provides bond lengths/angles (e.g., C–N bonds in the triazole ring: ~1.32–1.35 Å) and confirms chair conformations in dihydropyrimidine rings .

Q. Example Data (from Analogous Compounds) :

CompoundYield (%)Mp (°C)MS (m/z)Key NMR Signals (δ, ppm)
27 62195436.28.87 (s, 1H, NH), 2.38 (s, CH3)
31 68192378.28.77 (m, 2H), 2.60 (s, SCH3)

How can structure-activity relationship (SAR) studies be designed to evaluate biological targets (e.g., CB2 receptors)?

Q. Advanced Research Focus

  • Key Modifications :
    • Substitution at C-2/C-5 : Replace methyl groups with bulkier substituents (e.g., cyclohexyl, p-tolyl) to assess steric effects on receptor binding .
    • Benzyloxy/Methoxy Groups : Vary substituent positions (e.g., 3-benzyloxy vs. 4-methoxy) to probe electronic interactions with hydrophobic receptor pockets .
  • Methodology :
    • Synthesize analogs (e.g., compounds 27 , 31 , 38 ) and test affinity via radioligand displacement assays .
    • Use molecular docking to correlate logP values with membrane permeability .

Data Contradiction Note : Some analogs with similar logP values show divergent activity (e.g., compound 38 has higher CB2 affinity than 40 despite identical lipophilicity), suggesting stereoelectronic factors dominate .

What strategies resolve contradictions in spectral data during structural elucidation?

Q. Advanced Research Focus

  • Ambiguous NH Signals : Dynamic proton exchange in DMSO-d6 can broaden NH peaks. Use low-temperature NMR (-20°C) or switch to CDCl3 to sharpen signals .
  • Overlapping Aromatic Peaks : Apply 2D NMR (COSY, HSQC) to distinguish benzyloxy phenyl protons from pyrimidine ring protons .
  • Crystallographic vs. Computational Data : If X-ray structures conflict with DFT-optimized geometries (e.g., bond angles differing by >5°), re-examine crystal packing effects or solvent inclusion .

How are reaction intermediates monitored and characterized in multi-step syntheses?

Q. Advanced Research Focus

  • In Situ Monitoring : Use TLC (silica gel, UV detection) with eluents like ethyl acetate/hexane (1:1) to track intermediates .
  • Isolation of Key Intermediates : For example, isolate the 4,7-dihydro intermediate via flash chromatography before oxidation to the 7-oxo derivative .
  • MS/MS Fragmentation : Compare experimental fragmentation patterns (e.g., loss of CO or NH3) with simulated spectra to confirm intermediate structures .

What analytical methods validate purity and stability under storage conditions?

Q. Basic Research Focus

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., hydrolysis of benzyloxy groups at >5% impurity) .
  • Stability Testing : Store samples at -20°C under argon; monitor monthly via 1H NMR for decomposition (e.g., disappearance of methoxy singlets) .

Note : Crystallinity (assessed via PXRD) correlates with long-term stability. Amorphous forms degrade faster due to hygroscopicity .

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